Diethyl 2-bromobenzylphosphonate Diethyl 2-bromobenzylphosphonate
Brand Name: Vulcanchem
CAS No.: 63909-55-7
VCID: VC2359493
InChI: InChI=1S/C11H16BrO3P/c1-3-14-16(13,15-4-2)9-10-7-5-6-8-11(10)12/h5-8H,3-4,9H2,1-2H3
SMILES: CCOP(=O)(CC1=CC=CC=C1Br)OCC
Molecular Formula: C11H16BrO3P
Molecular Weight: 307.12 g/mol

Diethyl 2-bromobenzylphosphonate

CAS No.: 63909-55-7

Cat. No.: VC2359493

Molecular Formula: C11H16BrO3P

Molecular Weight: 307.12 g/mol

* For research use only. Not for human or veterinary use.

Diethyl 2-bromobenzylphosphonate - 63909-55-7

Specification

CAS No. 63909-55-7
Molecular Formula C11H16BrO3P
Molecular Weight 307.12 g/mol
IUPAC Name 1-bromo-2-(diethoxyphosphorylmethyl)benzene
Standard InChI InChI=1S/C11H16BrO3P/c1-3-14-16(13,15-4-2)9-10-7-5-6-8-11(10)12/h5-8H,3-4,9H2,1-2H3
Standard InChI Key HOSRNZRYSLDCGZ-UHFFFAOYSA-N
SMILES CCOP(=O)(CC1=CC=CC=C1Br)OCC
Canonical SMILES CCOP(=O)(CC1=CC=CC=C1Br)OCC

Introduction

Chemical Properties and Structure

Identification Information

Diethyl 2-bromobenzylphosphonate is identified by several key parameters that facilitate its recognition and classification within chemical databases and literature. The following table summarizes the essential identification information for this compound:

ParameterInformation
CAS Number63909-55-7
Molecular FormulaC₁₁H₁₆BrO₃P
Molecular Weight307.12 g/mol
IUPAC Name1-bromo-2-(diethoxyphosphorylmethyl)benzene
SynonymsDiethyl (2-bromobenzyl)phosphonate, (2-Bromobenzyl)phosphonic acid diethyl ester
InChI KeyHOSRNZRYSLDCGZ-UHFFFAOYSA-N
SMILESCCOP(=O)(CC1=CC=CC=C1Br)OCC

Table 1: Identification parameters for diethyl 2-bromobenzylphosphonate

Structural Characteristics

The molecular structure of diethyl 2-bromobenzylphosphonate contains several key functional components that define its chemical behavior. The compound possesses a benzene ring with a bromine substituent at the ortho position relative to a methylene group that connects to a phosphonate moiety. The phosphonate group contains two ethoxy substituents, making it a diethyl ester of the corresponding phosphonic acid .

This specific structural arrangement confers unique reactivity patterns. The presence of the bromine atom at the ortho position creates distinct steric and electronic effects compared to other isomers with different substitution patterns. The proximity of the bromine to the phosphonate-bearing methylene group affects the compound's reactivity in various chemical transformations, potentially enabling selective reactions at specific sites.

Physical Properties

The physical properties of diethyl 2-bromobenzylphosphonate are important for handling, storage, and application considerations. Based on available data, the compound exists as a liquid at room temperature . Specific physical constants are summarized below, though some properties remain undetermined in the available literature:

PropertyValue
Physical State (20°C)Liquid
AppearanceColorless to yellowish clear liquid
SolubilitySoluble in common organic solvents
Storage ConditionsRecommended at 2-8°C
PSA (Polar Surface Area)45.34
LogP4.22

Table 2: Physical properties of diethyl 2-bromobenzylphosphonate

It should be noted that detailed information regarding the boiling point, melting point, and density specific to diethyl 2-bromobenzylphosphonate is limited in the current literature. Future research focusing on precise determination of these physical constants would be valuable for comprehensive characterization.

Applications and Research

Synthetic Applications

Diethyl 2-bromobenzylphosphonate serves as a versatile building block in organic synthesis, particularly for the preparation of complex molecules. Its utility stems from the reactive functional groups it contains:

  • The phosphonate group can participate in Horner-Wadsworth-Emmons (HWE) reactions to form carbon-carbon double bonds with controlled stereochemistry .

  • The bromine substituent on the aromatic ring provides a site for various transformations, including:

    • Metal-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi, etc.)

    • Nucleophilic aromatic substitution reactions

    • Metal-halogen exchange reactions followed by electrophilic quenching

  • The compound can serve as an intermediate in the synthesis of pharmaceutically relevant molecules and other fine chemicals.

A notable application is in the preparation of stilbene derivatives and related compounds through the HWE reaction with various aldehydes. For example, the reaction with thiophene-2-carboxaldehyde has been reported to yield (E)-2-(4-bromostyryl)thiophene, although this specific reaction utilizes the para-bromo isomer .

Comparison with Related Compounds

Diethyl 2-bromobenzylphosphonate is one of several bromobenzylphosphonate isomers, with the position of the bromine substituent being the primary structural difference. The para-substituted analog, diethyl 4-bromobenzylphosphonate (CAS: 38186-51-5), is another commonly encountered compound in this class .

A comparison of these isomers reveals similarities and differences that can influence their applications and reactivity:

Property/CharacteristicDiethyl 2-BromobenzylphosphonateDiethyl 4-Bromobenzylphosphonate
CAS Number63909-55-738186-51-5
Molecular FormulaC₁₁H₁₆BrO₃PC₁₁H₁₆BrO₃P
Molecular Weight307.12 g/mol307.12 g/mol
IUPAC Name1-bromo-2-(diethoxyphosphorylmethyl)benzene1-bromo-4-(diethoxyphosphorylmethyl)benzene
Physical StateLiquidLiquid
Boiling PointNot specified in literature183°C/0.6 mmHg
Reactivity ConsiderationsOrtho effect from bromine may influence reactivityPara-substitution pattern alters electronic distribution
ApplicationsSynthetic intermediate, potential pharmaceutical applicationsUsed in synthesis of stilbene derivatives, antiviral applications

Table 4: Comparison of diethyl 2-bromobenzylphosphonate and diethyl 4-bromobenzylphosphonate

The positional isomers exhibit different reactivity patterns due to the varying electronic and steric effects associated with the position of the bromine atom. The ortho-substituted isomer (diethyl 2-bromobenzylphosphonate) may experience greater steric hindrance and potential intramolecular interactions between the bromine and phosphonate group, while the para-substituted isomer (diethyl 4-bromobenzylphosphonate) typically demonstrates more predictable reactivity due to the greater distance between the functional groups .

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